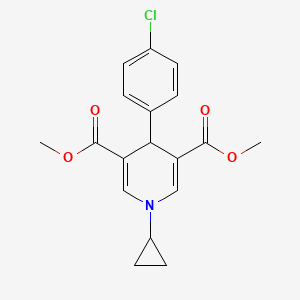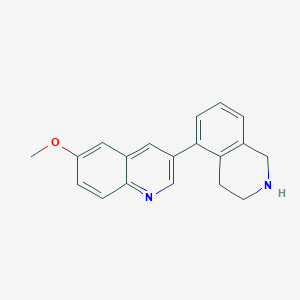![molecular formula C19H21ClN2O2 B5431316 2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5431316.png)
2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide, also known as ABT-288, is a novel and potent dopamine D3 receptor antagonist. It was first synthesized by Abbott Laboratories in 2008 and has since gained attention for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, addiction, and Parkinson's disease.
Wirkmechanismus
2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide acts as a selective antagonist at the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. By blocking the effects of dopamine at this receptor, this compound may modulate reward and motivation pathways, leading to potential therapeutic effects in addiction and other disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce drug-seeking behavior in animal models of addiction, and to improve cognitive function in animal models of schizophrenia. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has several advantages as a research tool, including its high selectivity for the dopamine D3 receptor and its ability to modulate reward and motivation pathways. However, it also has limitations, including its potential for off-target effects and the need for further preclinical and clinical studies to establish its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide. One area of interest is its potential use in the treatment of addiction, particularly in combination with other therapies. Another area of interest is its potential use in the treatment of schizophrenia, where it may improve cognitive function and reduce negative symptoms. Further research is also needed to establish the safety and efficacy of this compound in humans, and to explore its potential use in other neurological disorders.
Synthesemethoden
The synthesis of 2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide involves a multistep process that begins with the reaction of 3-chloroaniline with 4-(4-morpholinyl)benzaldehyde to form the intermediate compound, 2-(3-chlorophenyl)-N-(4-formyl-4-morpholinyl)acetamide. This intermediate is then reduced with sodium borohydride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have high selectivity for the dopamine D3 receptor, which is implicated in the regulation of reward and motivation. This compound has been demonstrated to block the effects of addictive drugs, such as cocaine and nicotine, and may be useful in the treatment of addiction.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-3-1-2-16(12-17)13-19(23)21-14-15-4-6-18(7-5-15)22-8-10-24-11-9-22/h1-7,12H,8-11,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOCUXHOBDBLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxyphenyl)-2-furyl]acrylonitrile](/img/structure/B5431233.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5431246.png)
![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5431253.png)
![[3-(1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5431261.png)


![4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5431273.png)
![3-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5431288.png)
![N-(2,4-difluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5431292.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5431297.png)
![2-({5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5431298.png)
![N-[(1,3-dimethyl-3-pyrrolidinyl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5431311.png)
![2-(1-pyrrolidinylcarbonyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5431322.png)
![7-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B5431331.png)